molecular formula C15H20N2O2 B5202131 N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide

N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide

Cat. No.: B5202131
M. Wt: 260.33 g/mol
InChI Key: LBHOUNDNTUHXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide, also known as MPA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MPA is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. This compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, which can lead to analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce pain and anxiety behaviors, as well as to have anti-inflammatory effects. This compound has also been shown to increase the levels of endocannabinoids in the brain, which may contribute to its analgesic and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. Another area of interest is the study of the endocannabinoid system and its role in pain and anxiety regulation. Additionally, the use of this compound as a building block for the synthesis of novel materials and polymers is an area of ongoing research.

Synthesis Methods

The synthesis of N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide involves the reaction of 4-aminobenzophenone with 2-methylpiperidine-1-carboxylic acid chloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In neuroscience, this compound has been used to study the role of the endocannabinoid system in the regulation of pain and anxiety. In materials science, this compound has been employed as a building block for the synthesis of novel polymers and materials.

Properties

IUPAC Name

N-[4-(2-methylpiperidine-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-5-3-4-10-17(11)15(19)13-6-8-14(9-7-13)16-12(2)18/h6-9,11H,3-5,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHOUNDNTUHXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.